molecular formula C10H7F2NO B11901515 2-(Difluoromethyl)-6-hydroxyquinoline

2-(Difluoromethyl)-6-hydroxyquinoline

Cat. No.: B11901515
M. Wt: 195.16 g/mol
InChI Key: FZUWRLCEUKCHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-6-hydroxyquinoline (CAS 1261746-45-5) is a high-purity fluorinated building block designed for research applications. This compound features a molecular formula of C 10 H 7 F 2 NO and a molecular weight of 195.17 g/mol . It is supplied with a purity of 95% or higher and should be stored at 2-8°C to maintain stability . As a quinoline derivative, this scaffold is a privileged structure in drug discovery. The presence of both a hydroxy group and a difluoromethyl group on the quinoline core makes it a versatile intermediate for synthesizing more complex molecules. The difluoromethyl (CF2H) group is a highly valuable motif in medicinal chemistry; it is a known hydrogen bond donor and can serve as a bioisostere for alcohols, thiols, and other functional groups, thereby influencing the lipophilicity and metabolic stability of potential drug candidates . While specific biological data on this exact compound is limited, closely related fluorinated hydroxyquinolines have been identified as key intermediates in the synthesis of compounds with antitubercular and antiplasmodial (anti-malaria) activities . Furthermore, molecular frameworks incorporating difluoromethyl groups are actively explored in the development of kinase inhibitors for oncology research, highlighting the strategic value of this reagent . This product is intended for use as a chemical building block in discovery chemistry and is strictly for Research Use Only.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-6-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)9-3-1-6-5-7(14)2-4-8(6)13-9/h1-5,10,14H

InChI Key

FZUWRLCEUKCHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)F)C=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxyquinoline typically involves the introduction of the difluoromethyl group into the quinoline scaffold. One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like copper or iron under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity :
Research indicates that 2-(Difluoromethyl)-6-hydroxyquinoline exhibits significant antibacterial properties. It inhibits key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to cell death in susceptible strains. This mechanism positions it as a potential candidate for developing new antibacterial agents against resistant bacterial infections.

Anticancer Potential :
The compound has shown promise in cancer research due to its ability to interact with cellular targets involved in tumor growth and proliferation. Studies suggest that it may modulate signaling pathways associated with cancer progression, indicating its versatility in therapeutic applications.

Enzyme Inhibition :
In addition to its antibacterial properties, this compound has been studied for its ability to inhibit various enzymes critical in neurodegenerative diseases. For instance, it has shown inhibitory effects on monoamine oxidase and butyrylcholinesterase, which are important targets for treating cognitive disorders.

Organic Synthesis Applications

This compound can be synthesized through several methods, including:

  • Oxidation Reactions : It can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group, allowing for the introduction of various functional groups.

Agrochemical Applications

Recent studies have highlighted the potential of this compound as an insecticide and acaricide. Its derivatives have exhibited significant larvicidal activity against mosquito vectors of malaria and dengue fever. For instance, a related quinoline derivative demonstrated effective larvicidal properties with lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against Aedes aegypti larvae .

Case Studies

  • Antibacterial Efficacy Study : A study demonstrated that this compound effectively inhibited bacterial strains resistant to conventional antibiotics. The compound's mechanism involved stabilizing enzyme-DNA complexes, leading to bacterial cell death.
  • Anticancer Mechanism Exploration : Research explored the interaction of this compound with cellular signaling pathways in cancer cells. It was found to downregulate oncogenes while upregulating tumor suppressors, indicating its potential as an anticancer therapeutic agent.
  • Insecticidal Application : A recent investigation into the insecticidal properties revealed that derivatives of this compound significantly reduced larval populations of malaria vectors, suggesting its utility in vector control strategies .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

6-Fluoro-2-methylquinoline (CAS 1128-61-6)
  • Structure : Fluorine at position 6, methyl at position 2.
  • Properties: The electron-withdrawing fluorine increases aromatic electrophilicity, while the methyl group contributes steric bulk. Compared to 2-(difluoromethyl)-6-hydroxyquinoline, the absence of a hydroxyl group reduces hydrogen-bonding capacity, lowering solubility (logP ≈ 2.7) .
  • Applications : Used as a building block in agrochemicals, where lipophilicity is critical .
6-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-47-5)
  • Structure : Trifluoromethyl (-CF₃) at position 2, methyl at position 5.
  • Properties : The -CF₃ group is more electronegative and bulkier than -CF₂H, leading to stronger electron-withdrawing effects and steric hindrance. This compound exhibits higher logP (≈3.5) than the target molecule due to reduced polarity .
  • Applications: Potential use in materials science, leveraging its stability and hydrophobic character .
8-Chloro-6-fluoroquinoline (CAS 22319-88-6)
  • Structure : Chlorine at position 8, fluorine at position 6.
  • Properties : Halogens (Cl, F) provide distinct electronic effects: Cl is less electronegative but more polarizable than F. The absence of a hydroxyl group limits solubility (logP ≈ 2.9) compared to the target compound .
  • Applications: Investigated in antimicrobial agents, where halogenated quinolines disrupt bacterial membranes .
6-Chloro-3-Fluoro-2-hydroxyquinoline (CAS 834883-95-3)
  • Structure : Hydroxyl at position 2, chlorine at 6, fluorine at 3.
  • Properties : The hydroxyl group at position 2 (vs. 6 in the target) alters hydrogen-bonding patterns and acidity (pKa ≈ 8.5). Chlorine’s inductive effect increases electrophilicity at the 6-position .
  • Applications : Intermediate in synthesizing antimalarial agents, where positional substituents modulate target binding .

Impact of Fluorination Patterns

  • Difluoromethyl (-CF₂H) vs.
  • Hydroxyl (-OH) vs. Halogens (F, Cl) : The hydroxyl group at position 6 enhances aqueous solubility (logP ≈ 1.8 for the target) and enables derivatization (e.g., etherification), whereas halogens prioritize lipophilicity and electronic effects .

Data Table: Comparative Analysis

Compound Substituents (Position) Molecular Weight (g/mol) logP Key Applications
This compound -CF₂H (2), -OH (6) 195.16 ~1.8 Pharmaceutical intermediates
6-Fluoro-2-methylquinoline -F (6), -CH₃ (2) 161.17 2.7 Agrochemicals
6-Methyl-2-(trifluoromethyl)quinoline -CF₃ (2), -CH₃ (6) 215.18 3.5 Materials science
8-Chloro-6-fluoroquinoline -Cl (8), -F (6) 197.60 2.9 Antimicrobial agents
6-Chloro-3-Fluoro-2-hydroxyquinoline -Cl (6), -F (3), -OH (2) 197.59 1.5 Antimalarial intermediates

Biological Activity

2-(Difluoromethyl)-6-hydroxyquinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. Its unique structural features, including the difluoromethyl group and hydroxyl group, enhance its reactivity and potential therapeutic applications. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.

Chemical Structure and Properties

  • Molecular Formula : C_10H_8F_2N_O
  • Molecular Weight : Approximately 195.16 g/mol
  • Structural Features : The presence of a difluoromethyl group at the second position and a hydroxyl group at the sixth position of the quinoline ring contributes to its biological activity.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, particularly against bacterial pathogens. Research indicates that it inhibits key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition stabilizes enzyme-DNA complexes, leading to cell death in susceptible bacterial strains .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

2. Anticancer Activity

The compound exhibits promising anticancer properties by interacting with cellular targets involved in tumor growth and proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells. For instance, one study reported IC50 values of approximately 190 nM against human breast cancer cells expressing NAD(P)H:quinone oxidoreductase (NQO1) .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (nM)
Human Breast Cancer190
Human Lung Cancer220
Human Colon Cancer200

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes is a key aspect of its biological activity. It has been shown to act as a dual inhibitor of DNA gyrase and topoisomerase IV, which are crucial for bacterial survival . Additionally, it may modulate pathways associated with cancer progression by affecting enzyme activities related to cell cycle regulation.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : By binding to active sites of DNA gyrase and topoisomerase IV, the compound prevents proper DNA replication and repair.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Interaction with Biological Macromolecules : The compound interacts with proteins involved in DNA replication and repair mechanisms, enhancing its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC of 4 µg/mL. This highlights its potential as an alternative treatment for resistant bacterial infections .
  • Cancer Cell Line Study :
    Another investigation focused on various cancer cell lines where the compound demonstrated significant cytotoxicity with IC50 values under 200 nM across different types of cancers, suggesting its broad-spectrum anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.